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Compound of Interest

Compound Name: 1,3-dimesityl-1H-imidazol-3-ium

Cat. No.: B1312099 Get Quote

Audience: Researchers, scientists, and drug development professionals involved in synthetic

organic chemistry, particularly in the field of olefin metathesis.

Introduction: The second-generation Grubbs catalyst, (IMes)(PCy₃)Cl₂Ru=CHPh, is a

cornerstone of modern organic synthesis, enabling efficient and functional-group-tolerant olefin

metathesis reactions. Its enhanced activity and stability over the first-generation catalyst are

attributed to the replacement of a tricyclohexylphosphine (PCy₃) ligand with a strongly donating

N-heterocyclic carbene (NHC), 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes).[1] This

document provides a detailed protocol for the synthesis of this catalyst, starting from the

commercially available IMes.HCl salt and the first-generation Grubbs catalyst.

The synthesis is a two-part procedure:

Generation of the free IMes carbene: The stable imidazolium salt, IMes.HCl, is deprotonated

using a strong base under inert conditions to yield the highly reactive free carbene.

Ligand exchange: The freshly prepared IMes carbene is reacted with the first-generation

Grubbs catalyst, [Cl₂(PCy₃)₂Ru=CHPh], to displace one of the PCy₃ ligands, affording the

desired second-generation catalyst.
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Part 1: Purification of IMes.HCl (Optional but
Recommended)
The purity of the IMes.HCl starting material is crucial for achieving high yields in the

subsequent free carbene generation.[2] Commercial IMes.HCl can contain impurities from its

synthesis that inhibit the reaction. A purification via Soxhlet extraction is recommended.[2]

Methodology:

Place the commercial IMes.HCl into a cellulose thimble and insert it into a Soxhlet extractor.

Fill the distillation flask with acetone.

Heat the acetone to reflux. The solvent vapor will bypass the thimble, condense, and drip

back through the IMes.HCl, slowly washing away impurities. Sparing solubility of IMes.HCl in

acetone allows for the removal of more soluble by-products.[2]

Continue the extraction for 12-24 hours.

Allow the apparatus to cool. Collect the purified, crystalline IMes.HCl from the thimble.

Dry the material under high vacuum to remove any residual acetone.

Part 2: Synthesis of Free Carbene (IMes) from IMes.HCl
This procedure must be performed under a strictly inert atmosphere (e.g., in a glovebox or

using Schlenk line techniques) with anhydrous solvents.

Methodology:

In a glovebox, add purified IMes.HCl and potassium tert-butoxide (KOtBu) to an oven-dried

Schlenk flask equipped with a magnetic stir bar.

Add anhydrous tetrahydrofuran (THF) to the flask.

Seal the flask and remove it from the glovebox (if applicable).
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Stir the resulting suspension vigorously at room temperature for 2-4 hours. The reaction

mixture will typically become a beige or off-white slurry.

Remove the inorganic salts (KCl and unreacted KOtBu) by filtration through a pad of Celite

under an inert atmosphere.

Wash the filter cake with additional anhydrous THF to ensure complete recovery of the

product.

Remove the solvent from the combined filtrates under high vacuum to yield the free IMes

carbene as a white or pale yellow solid.

The resulting free carbene is highly air- and moisture-sensitive and should be used

immediately in the next step without further purification. Consistent yields greater than 90%

can be achieved with pure starting material.[2]

Table 1: Reagents for Free Carbene (IMes) Synthesis

Reagent
Molar Mass ( g/mol
)

Equivalents
Amount (15 mmol
scale)

IMes.HCl 340.91 1.0 5.11 g

KOtBu 112.21 1.0 1.68 g

Anhydrous THF - - ~150 mL

Part 3: Synthesis of Second-Generation Grubbs Catalyst
This procedure involves the reaction of the first-generation Grubbs catalyst with the freshly

prepared free IMes carbene. All manipulations should be performed under an inert atmosphere.

Methodology:

In a glovebox, dissolve the first-generation Grubbs catalyst, [Cl₂(PCy₃)₂Ru=CHPh], in

anhydrous toluene in a Schlenk flask.
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In a separate flask, dissolve the freshly prepared free IMes carbene from Part 2 in anhydrous

toluene.

Slowly add the solution of the free IMes carbene to the stirring solution of the first-generation

catalyst at room temperature.

Stir the reaction mixture at a temperature between 20-80°C for 12-48 hours.[3] The reaction

progress can be monitored by ³¹P NMR for the disappearance of the signal corresponding to

the starting material. The color of the solution will typically change from purple to a reddish-

brown or dark brown.

After the reaction is complete, cool the mixture to room temperature and concentrate it under

vacuum to about one-third of the original volume.

Add pentane or hexane to precipitate the product.

Isolate the solid product by filtration, wash it with several portions of cold pentane or hexane

to remove soluble impurities.

Dry the resulting reddish-brown solid under high vacuum.

Table 2: Reagents for Second-Generation Grubbs Catalyst Synthesis

Reagent
Molar Mass ( g/mol
)

Equivalents
Amount (10 mmol
scale)

Grubbs Catalyst G1 822.96 1.0 8.23 g

Free Carbene (IMes) 304.46 1.05 3.20 g

Anhydrous Toluene - - ~200 mL

Pentane/Hexane - -
For

precipitation/washing

Table 3: Summary of Reaction Conditions and Expected Yields
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Step Key Parameters Typical Values Expected Yield

Free Carbene

Synthesis
Temperature, Time Room Temp, 2-4 h >90%[2]

Grubbs G2 Synthesis Temperature, Time 20-80 °C, 12-48 h[3] 45-85%

Purification Method Precipitation/Washing -

Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the second-

generation Grubbs catalyst from its precursors.
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Part 1 & 2: Free Carbene Synthesis

Part 3: Ligand Exchange
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Caption: Workflow for the synthesis of Grubbs G2 catalyst.
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Catalyst Formation Pathway
This diagram shows the logical relationship in the ligand exchange step where the NHC ligand

displaces a phosphine ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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